molecular formula C15H11ClN2OS B5801684 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide

Cat. No. B5801684
M. Wt: 302.8 g/mol
InChI Key: RCMIOFJKOCPNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a synthetic compound that belongs to the family of benzothiazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has found potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it useful for various imaging applications. In environmental science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a sensor for heavy metal ions. It has been shown to selectively detect mercury ions in water samples.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is not fully understood. However, it has been proposed that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits tumor growth and metastasis in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits strong fluorescence properties, making it useful for various imaging applications. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to have low toxicity in animal models. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide also has limited stability, which can affect its use in long-term experiments.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for various imaging applications. Additionally, further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and improve its stability and solubility. Finally, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide can be further studied for its potential as a sensor for heavy metal ions in environmental samples.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is a synthetic compound that has potential applications in various scientific research fields. It has been studied for its potential as an anti-cancer and anti-inflammatory agent, a fluorescent probe, and a sensor for heavy metal ions. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exhibits strong fluorescence properties and low toxicity in animal models. However, it has limited stability and solubility, which can affect its use in long-term experiments. Further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and explore its potential in various applications.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide involves the reaction of 2-chloroaniline with 2-mercaptobenzothiazole in the presence of acetic anhydride. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9(19)17-13-8-10(6-7-11(13)16)15-18-12-4-2-3-5-14(12)20-15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIOFJKOCPNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5839786

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